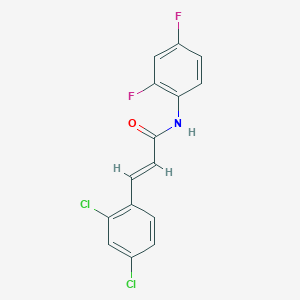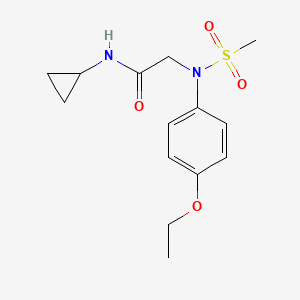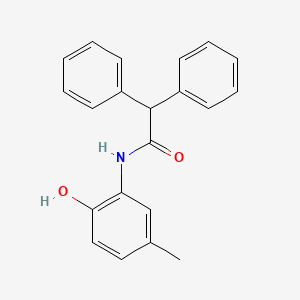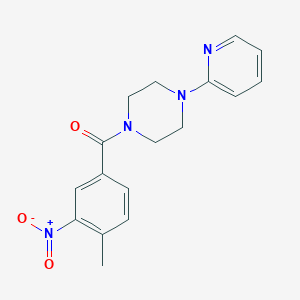![molecular formula C13H10BrNO3 B5870928 1-[(4-bromophenoxy)methyl]-3-nitrobenzene](/img/structure/B5870928.png)
1-[(4-bromophenoxy)methyl]-3-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-bromophenoxy)methyl]-3-nitrobenzene is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is commonly referred to as BPNB and is a member of the nitrobenzene family. The chemical structure of BPNB consists of a benzene ring that is substituted with a bromophenoxy and nitro group.
作用機序
The mechanism of action of BPNB is not fully understood. However, studies have suggested that BPNB may exert its pharmacological effects by modulating various signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Biochemical and Physiological Effects:
BPNB has been shown to have various biochemical and physiological effects. Studies have reported that BPNB can decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). BPNB has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory mediators.
実験室実験の利点と制限
One of the advantages of using BPNB in lab experiments is its potential pharmacological properties. BPNB has been found to exhibit various activities, which makes it a potential therapeutic agent for the treatment of various diseases. However, one of the limitations of using BPNB in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on BPNB. One potential direction is to investigate the potential of BPNB as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Another direction is to explore the anticancer activity of BPNB further and investigate its potential as a chemotherapeutic agent. Additionally, the development of more efficient synthesis methods for BPNB could facilitate its use in future research.
In conclusion, BPNB is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. The synthesis of BPNB involves the reaction of 4-bromophenol and 3-nitrobenzyl chloride in the presence of a base such as potassium carbonate. BPNB has been found to exhibit various pharmacological properties such as anti-inflammatory, antioxidant, and anticancer activities. The mechanism of action of BPNB is not fully understood, but studies have suggested that it may modulate various signaling pathways. BPNB has several advantages and limitations for use in lab experiments, and there are several future directions for research on this compound.
合成法
The synthesis of BPNB involves the reaction of 4-bromophenol and 3-nitrobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified using column chromatography.
科学的研究の応用
BPNB has been found to exhibit various pharmacological properties such as anti-inflammatory, antioxidant, and anticancer activities. Studies have shown that BPNB can inhibit the expression of pro-inflammatory cytokines, which makes it a potential therapeutic agent for the treatment of inflammatory diseases. BPNB has also been shown to possess antioxidant properties, which can help prevent oxidative stress-related diseases. Furthermore, BPNB has been found to have anticancer activity by inducing apoptosis in cancer cells.
特性
IUPAC Name |
1-[(4-bromophenoxy)methyl]-3-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3/c14-11-4-6-13(7-5-11)18-9-10-2-1-3-12(8-10)15(16)17/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXUPWNYUIEZBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

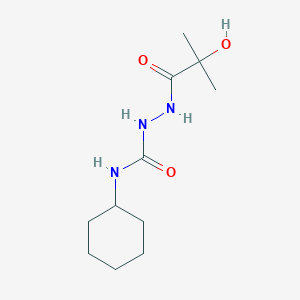
![2-phenyl-1-oxaspiro[4.5]decan-4-one oxime](/img/structure/B5870861.png)
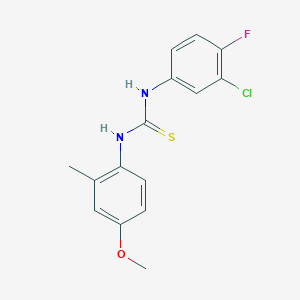
![ethyl 4-({[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5870875.png)
![4-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5870881.png)
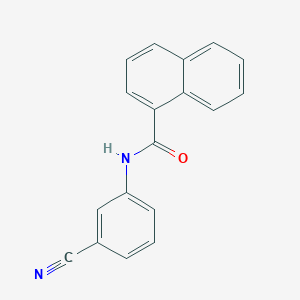
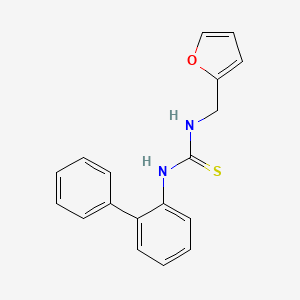
![N-[3-chloro-4-(1-piperidinyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5870910.png)
![4-ethyl-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5870918.png)
